molecular formula C18H32BNO3 B8003547 Cyclohexyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone

Cyclohexyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone

Cat. No.: B8003547
M. Wt: 321.3 g/mol
InChI Key: DIDOZJOXEBTHAZ-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a piperidine ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone typically involves the formation of the dioxaborolane ring followed by its attachment to the piperidine and cyclohexyl groups. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a boronic acid derivative, while reduction could produce a boronate ester.

Scientific Research Applications

Cyclohexyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or diagnostic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group enhances its hydrophobicity, while the piperidine ring provides structural rigidity. The dioxaborolane moiety is crucial for its role in Suzuki-Miyaura coupling reactions and other applications.

Properties

IUPAC Name

cyclohexyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-12-20(13-11-15)16(21)14-8-6-5-7-9-14/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDOZJOXEBTHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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